N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide
Description
N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is a bifunctional ethanediamide derivative featuring a furan-hydroxyethyl moiety and a thiophene-acylated tetrahydroquinoline group. Its molecular complexity arises from the fusion of aromatic heterocycles (furan, thiophene) with a partially saturated quinoline scaffold.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c26-18(15-7-9-30-13-15)12-23-20(27)21(28)24-16-5-6-17-14(11-16)3-1-8-25(17)22(29)19-4-2-10-31-19/h2,4-7,9-11,13,18,26H,1,3,8,12H2,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWLLHFAVVFDPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C(=O)NCC(C3=COC=C3)O)N(C1)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with the tetrahydroquinoline derivative. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene. The final step usually involves the formation of the ethanediamide linkage under mild conditions to avoid decomposition of the sensitive functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-yl)-2-hydroxyethyl]-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.
Reduction: The carbonyl group in the thiophene moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the furan and thiophene rings can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione, while reduction of the thiophene carbonyl group can produce thiophene-2-methanol.
Scientific Research Applications
N-[2-(furan-3-yl)-2-hydroxyethyl]-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-3-yl)-2-hydroxyethyl]-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide involves its interaction with specific molecular targets. The furan and thiophene rings can interact with enzymes or receptors, potentially inhibiting their activity. The tetrahydroquinoline moiety may also play a role in stabilizing the compound’s binding to its target, enhancing its overall efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Molecular Structure and Physicochemical Properties
The compound’s structural analogs include ethanediamides, thiophene/furan hybrids, and tetrahydroquinoline derivatives. Key comparisons are summarized below:
*Calculated using average mass from IUPAC names.
Pharmacological Potential
- Target Compound: The tetrahydroquinoline-thiophene moiety resembles kinase inhibitors (e.g., imatinib derivatives), suggesting possible tyrosine kinase inhibition. The furan-hydroxyethyl group could modulate solubility and bioavailability .
- Analog : Fluorophenyl and methoxyphenyl groups are common in COX-2 inhibitors, though its thiazolo-triazol system lacks evidence of anti-inflammatory activity in the provided data .
- However, the pentane linker may introduce conformational flexibility, reducing target specificity compared to the target’s rigid quinoline scaffold .
Critical Analysis of Divergent Evidence
- Synthetic Feasibility: outlines methods for furan-thiophene hydrazide derivatives (e.g., compounds 97c–98b), but these routes may require optimization for the target’s tetrahydroquinoline component .
- Contradictions : The hydroxyethyl group in the target compound may improve solubility over analogs like and , but excessive hydrophilicity could limit blood-brain barrier penetration compared to lipophilic thiophene-carboxamides .
Biological Activity
N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is a complex synthetic compound characterized by its unique structural features, which include a furan ring, a thiophene moiety, and a tetrahydroquinoline backbone. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The compound's molecular formula is with a molecular weight of approximately 439.5 g/mol. Its structure is significant as it combines multiple heterocycles that may enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 439.5 g/mol |
| CAS Number | 1396577-97-1 |
Biological Activity Overview
Research into the biological activity of this compound reveals several potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis and cell cycle regulation. The furan and thiophene rings are known to possess cytotoxic properties against various cancer cell lines.
- Anti-inflammatory Effects : Compounds containing furan and thiophene derivatives have been shown to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests that the compound may have potential in treating inflammatory diseases.
- Antimicrobial Properties : The presence of heterocycles in the compound's structure may enhance its ability to interact with microbial targets, potentially leading to antibacterial or antifungal effects.
Inhibition of Hypoxia-Inducible Factor (HIF)
A significant study focused on the inhibition of factor inhibiting HIF-1 (FIH-1) by furan- and thiophene-containing compounds. The results indicated that these compounds could activate HIF under normoxic conditions, which is crucial for protecting cells from hypoxia-induced damage. This mechanism suggests potential applications in ischemic diseases and cancer therapy where HIF activation is beneficial .
Cytotoxicity Assessment
In vitro assays have been conducted to evaluate the cytotoxic effects of related compounds on various cancer cell lines. For instance, derivatives similar to this compound demonstrated significant cytotoxicity with IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
A multi-step synthesis is typically required, involving:
- Coupling reactions : Amide bond formation between the hydroxyethyl-furan and tetrahydroquinoline-thiophene moieties.
- Protection/deprotection strategies : For hydroxyl and amine groups to prevent side reactions (e.g., using tert-butyldimethylsilyl (TBS) or benzyl groups).
- Optimized reaction conditions : Use of catalysts like EDCI/HOBt for amidation and inert atmospheres to avoid oxidation of thiophene rings .
Q. How can spectroscopic techniques characterize this compound?
- 1H/13C NMR : Confirm the presence of the furan (δ 6.2–7.4 ppm for protons) and thiophene (δ 7.5–8.0 ppm) rings. The tetrahydroquinoline NH signal appears at δ 5.5–6.0 ppm.
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ expected at m/z ~523.2).
- IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .
Q. What preliminary assays are used to evaluate biological activity?
Q. What purification methods are effective for isolating this compound?
- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 30–70% EtOAc) to separate polar byproducts.
- Recrystallization : Employ ethanol/water mixtures to enhance crystalline purity .
Q. How does the compound’s stability vary under different storage conditions?
- Light sensitivity : Thiophene and furan moieties may degrade under UV light; store in amber vials at –20°C.
- pH stability : Amide bonds are susceptible to hydrolysis in acidic/basic conditions (pH <4 or >10) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Q. What structure-activity relationship (SAR) trends are observed in analogs?
Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo) be resolved?
Q. What mechanistic insights explain its enzyme inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
